molecular formula C9H13Cl2N B6249973 2-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride CAS No. 2680532-02-7

2-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6249973
CAS No.: 2680532-02-7
M. Wt: 206.1
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Description

2-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride is an organic compound with a molecular formula of C9H12ClN·HCl It is a derivative of phenylethylamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-chloro-4-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-chloro-4-methylphenyl)ethan-1-amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves:

    Bulk Synthesis: Large quantities of 3-chloro-4-methylbenzaldehyde are subjected to reductive amination using automated reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Conversion to Hydrochloride Salt: The purified amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamines.

Scientific Research Applications

2-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)ethan-1-amine hydrochloride: Lacks the methyl group at the 4-position.

    2-(4-methylphenyl)ethan-1-amine hydrochloride: Lacks the chlorine atom at the 3-position.

    2-phenylethan-1-amine hydrochloride: Lacks both the chlorine and methyl substituents.

Uniqueness

2-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2680532-02-7

Molecular Formula

C9H13Cl2N

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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